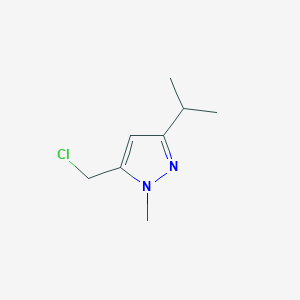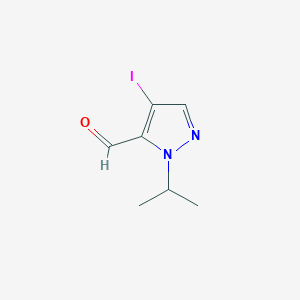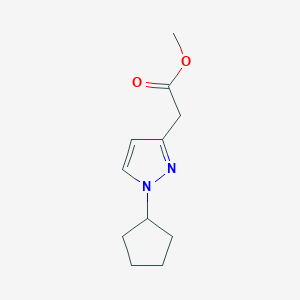
5-(chloromethyl)-3-isopropyl-1-methyl-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(chloromethyl)-3-isopropyl-1-methyl-1H-pyrazole is an organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This specific compound is characterized by the presence of a chloromethyl group at the 5-position, an isopropyl group at the 3-position, and a methyl group at the 1-position of the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(chloromethyl)-3-isopropyl-1-methyl-1H-pyrazole typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Introduction of the isopropyl group: The isopropyl group can be introduced via alkylation of the pyrazole ring using isopropyl halides in the presence of a base such as potassium carbonate.
Chloromethylation: The chloromethyl group can be introduced using formaldehyde and hydrochloric acid in the presence of a catalyst like zinc chloride.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processing to enhance reaction efficiency and yield. This method allows for better control of reaction conditions, leading to higher purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
5-(chloromethyl)-3-isopropyl-1-methyl-1H-pyrazole can undergo various chemical reactions, including:
Substitution reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and reduction reactions: The compound can undergo oxidation to form corresponding pyrazole derivatives with different functional groups. Reduction reactions can also modify the pyrazole ring or the substituents attached to it.
Cyclization reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide can be used under mild to moderate conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles, which can have different functional groups such as azides, thiols, or alcohols, depending on the reagents used.
Scientific Research Applications
5-(chloromethyl)-3-isopropyl-1-methyl-1H-pyrazole has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and can be used in the development of new materials with specific properties.
Biology: The compound can be used as a probe to study biological processes involving pyrazole derivatives. It may also serve as a precursor for the synthesis of bioactive molecules.
Medicine: Pyrazole derivatives have shown potential as therapeutic agents for various diseases. This compound can be used in the development of new drugs targeting specific biological pathways.
Industry: It can be used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-(chloromethyl)-3-isopropyl-1-methyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the modification of their function. The isopropyl and methyl groups can influence the compound’s binding affinity and specificity for its targets. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
5-chloromethyl-2-methoxy-benzaldehyde: This compound has a similar chloromethyl group but differs in the presence of a methoxy group and a benzaldehyde structure.
5-chloromethyl-2-hydroxyl-benzaldehyde: Similar to the previous compound but with a hydroxyl group instead of a methoxy group.
5-(hydroxymethyl)furfural: This compound has a hydroxymethyl group instead of a chloromethyl group and a furan ring structure.
Uniqueness
5-(chloromethyl)-3-isopropyl-1-methyl-1H-pyrazole is unique due to its specific combination of substituents on the pyrazole ring. The presence of the chloromethyl group allows for versatile chemical modifications, while the isopropyl and methyl groups contribute to its distinct chemical and physical properties. This combination makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C8H13ClN2 |
|---|---|
Molecular Weight |
172.65 g/mol |
IUPAC Name |
5-(chloromethyl)-1-methyl-3-propan-2-ylpyrazole |
InChI |
InChI=1S/C8H13ClN2/c1-6(2)8-4-7(5-9)11(3)10-8/h4,6H,5H2,1-3H3 |
InChI Key |
BTIGIXCYBYQCAS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NN(C(=C1)CCl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-isopropyl-4-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B15112467.png)
![Ethyl 4-({[4-(2-{[(2,6-dioxo-4-phenylcyclohexylidene)methyl]amino}ethyl)piperazin-1-yl]carbonothioyl}amino)benzoate](/img/structure/B15112473.png)
![N-[(2Z)-5-(benzylsulfonyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-(4-chlorophenyl)acetamide](/img/structure/B15112480.png)
![N-(2,4-dichlorophenyl)-1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]prolinamide](/img/structure/B15112482.png)

![5-cyclopropyl-N-[(1-ethylpyrazol-4-yl)methyl]-2-methylpyrazol-3-amine;hydrochloride](/img/structure/B15112484.png)
![2-(2-chlorophenyl)-7-(2,4-dimethylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B15112488.png)
![5-Methyl-2-{[1-(oxetan-3-yl)piperidin-4-yl]oxy}pyrimidine](/img/structure/B15112517.png)
![N-[(3-cyclopropyl-1-isopropyl-1H-pyrazol-5-yl)methyl]-1-methyl-1H-pyrazol-4-amine](/img/structure/B15112521.png)

![1-[5-(Pyridin-4-yl)pyrimidin-2-yl]piperidin-4-ol](/img/structure/B15112526.png)
![6-[2-(Piperidine-1-carbonyl)morpholin-4-yl]pyridine-3-carbonitrile](/img/structure/B15112546.png)
![N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1-isopropyl-3-methyl-1H-pyrazol-4-amine](/img/structure/B15112547.png)
